Transcrocetin meglumine salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Transcrocetin meglumine salt is a compound derived from crocin apocarotenoids, which are metabolites of saffron (Crocus sativus L.) . This compound has shown significant potential in crossing the blood-brain barrier and exerting neuroprotective effects . It is known for its high affinity as an NMDA receptor antagonist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Transcrocetin meglumine salt is synthesized from crocetin, which is extracted from saffron. The synthesis involves the formation of inclusion complexes with cyclodextrins to enhance its solubility, stability, and bioavailability. The process includes:

Extraction of Crocetin: Crocetin is extracted from saffron using hydroalcoholic extraction methods.

Formation of Inclusion Complexes: Crocetin is incorporated into cyclodextrins (α-CD, HP-β-CD, and γ-CD) using ultrasonic methods.

Industrial Production Methods

The industrial production of this compound involves large-scale extraction of crocetin from saffron, followed by its conversion into the meglumine salt form. This process ensures high purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Transcrocetin meglumine salt undergoes various chemical reactions, including:

Oxidation: Due to its polyunsaturated conjugated structure, it is sensitive to oxidation when exposed to light and heat.

Isomerization: The compound can undergo isomerization, particularly from the trans-form to the cis-form under certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Isomerization: Isomerization can be induced by exposure to light and heat.

Major Products

The major products formed from these reactions include oxidized derivatives and isomerized forms of this compound .

Wissenschaftliche Forschungsanwendungen

Transcrocetin meglumine salt has a wide range of scientific research applications:

Neuroprotection: It has shown potential in crossing the blood-brain barrier and exerting neuroprotective effects.

Pain Management: The compound has been studied for its ability to inhibit spinal glial cell-mediated proinflammatory cytokines and attenuate inflammatory pain.

Pharmacological Studies: It is used in studies related to NMDA receptor antagonism and its effects on the central nervous system.

Wirkmechanismus

Transcrocetin meglumine salt exerts its effects primarily through its high affinity for NMDA receptors. By acting as an NMDA receptor antagonist, it inhibits the activation of microglia and astrocytes in the spinal cord, thereby reducing the production and release of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This mechanism helps in ameliorating inflammatory reactions and providing neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Crocetin: The parent compound from which transcrocetin meglumine salt is derived.

Crocetin Disodium: Another derivative of crocetin with similar pharmacological activities but different solubility profiles.

Uniqueness

This compound is unique due to its enhanced solubility, stability, and bioavailability compared to its parent compound, crocetin. Its ability to cross the blood-brain barrier and act as a potent NMDA receptor antagonist makes it a valuable compound in neuroprotective and pain management research .

Eigenschaften

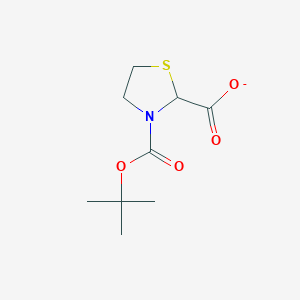

Molekularformel |

C34H58N2O14 |

|---|---|

Molekulargewicht |

718.8 g/mol |

IUPAC-Name |

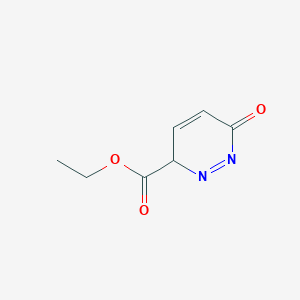

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |

InChI |

InChI=1S/C20H24O4.2C7H17NO5/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h5-14H,1-4H3,(H,21,22)(H,23,24);2*4-13H,2-3H2,1H3/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;/t;2*4-,5+,6+,7+/m.00/s1 |

InChI-Schlüssel |

UJRXJGKAASACPB-ZCGNYVIYSA-N |

Isomerische SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO |

Kanonische SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)

![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)